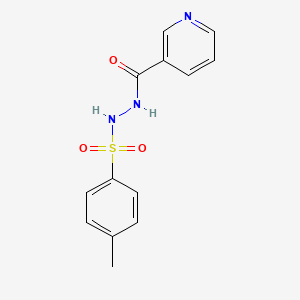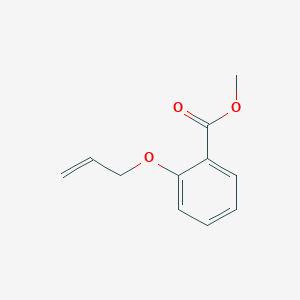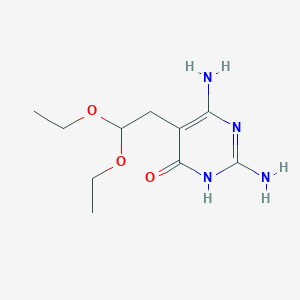
2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL
Overview
Description
“2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL” is a chemical compound with the molecular formula C10H18N4O3 . It is used in research and has a molecular weight of 242.28 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H18N4O3/c1-3-16-7(17-4-2)5-6-8(11)13-10(12)14-9(6)15/h7H,3-5H2,1-2H3,(H5,11,12,13,14,15) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . The storage temperature is recommended to be 0-8°C . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available .Scientific Research Applications
Synthesis and Biological Activity
- Antitumor Activity : The synthesis of pyrimidine derivatives, including structures related to 2,6-diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL, has shown potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against certain types of cancers, such as carcinosarcoma in rats (Grivsky et al., 1980).
Antimicrobial and Antibacterial Agents
- Antibacterial Applications : Derivatives of pyrimidines have been developed with specific focus on antibacterial properties. These include studies on the synthesis of trimethoprim derivatives and the analysis of their molecular modeling in relation to dihydrofolate reductase inhibition (Stuart et al., 1983).
Antiviral Activity
- Inhibition of Retrovirus Replication : Certain pyrimidine derivatives have been found to inhibit retrovirus replication in cell culture. Specific substitutions at the 5-position of the pyrimidine ring have been pivotal in determining their antiretroviral activity (Hocková et al., 2003).
Antifolate Research
- Dihydrofolate Reductase (DHFR) Inhibitors : Pyrimidine derivatives have been synthesized as potential inhibitors of dihydrofolate reductase, a key enzyme in the folate metabolic pathway. These inhibitors have applications in the treatment of opportunistic infections in immunocompromised patients (Gangjee et al., 2007).
Malarial Treatment Research
- Proguanil-resistant Malaria Strains : Pyrimidine derivatives have shown efficacy against malarial strains resistant to proguanil, highlighting their potential in the development of new antimalarial drugs (Rollo, 1951).
Chemical Structure and Reactivity Studies
- Structural Analysis and Reactivity : Research has been conducted on the structural analysis and electronic behavior of pyrimidine derivatives. Studies include X-ray diffraction and density functional theory (DFT) analysis to understand the molecular stability and chemical reactivity (Khalid et al., 2021).
Anti-HIV Research
- Synthesis and Anti-HIV Activity : Studies on the synthesis of specific pyrimidine derivatives and their antiviral activity against HIV have been conducted, providing insights into the development of new anti-HIV drugs (Vince & Hua, 1990).
Folate Metabolizing Enzyme Inhibitors
- Inhibition of Folate Metabolizing Enzymes : Novel pyrimidine derivatives have been synthesized as potential inhibitors of key enzymes in folate metabolism, which could have implications in cancer therapy and treatment of other diseases (Gangjee et al., 2006).
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2,4-diamino-5-(2,2-diethoxyethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-3-16-7(17-4-2)5-6-8(11)13-10(12)14-9(6)15/h7H,3-5H2,1-2H3,(H5,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIXLDUPAYIQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=C(N=C(NC1=O)N)N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491224 | |
| Record name | 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4-OL | |
CAS RN |
63026-85-7 | |
| Record name | 2,6-Diamino-5-(2,2-diethoxyethyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70491224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



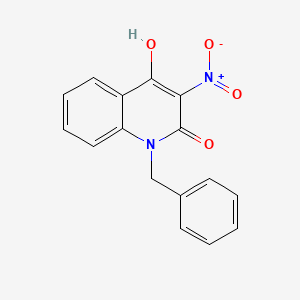
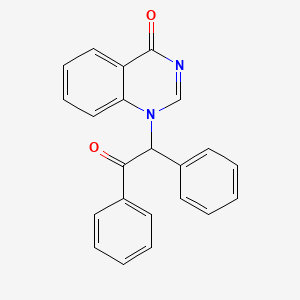
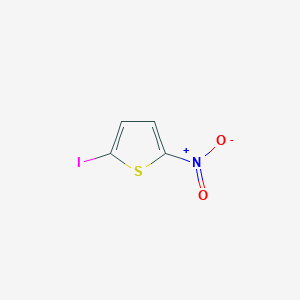
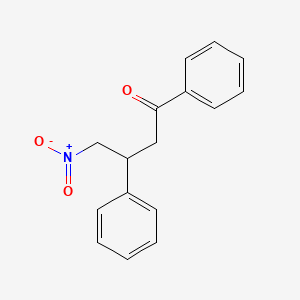
![1-[Phenyl(piperidino)methyl]-2-naphthol](/img/structure/B3055021.png)
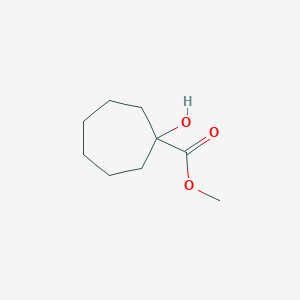



![4-amino-1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B3055030.png)

